molecular formula C16H18N2O3S2 B2466990 5-ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 922105-96-2

5-ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No. B2466990
CAS RN: 922105-96-2
M. Wt: 350.45
InChI Key: OAQKTTDKYGBYAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other substances, the conditions under which it reacts, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, and its chemical stability .

Scientific Research Applications

Environmental Presence and Exposure

  • Perfluorinated Sulfonamides in Environments: Studies have identified the occurrence of perfluorinated sulfonamides, including N-methylperfluorooctane sulfonamidoethanol and N-ethylperfluorooctane sulfonamide, in indoor and outdoor air, and dust. These compounds are used in consumer products for surface protection, and their presence in the environment raises concerns regarding human exposure and environmental impact. The study suggests an important source of these compounds to the outside environment from indoor air, with implications for human exposure assessment through inhalation and dust ingestion (Shoeib et al., 2005).

Metabolism and Pharmacokinetics

  • Metabolic Pathways in Humans: Research into the disposition, metabolism, and elimination of pharmaceutical compounds has highlighted the complex metabolic pathways involved, including demethylation, dehydrogenation, and conjugation processes. Such studies provide insights into how drugs are processed in the human body, contributing to the development of safer and more effective medications. For example, the study on almorexant, a dual orexin receptor antagonist, reveals the extensive metabolism and predominant route of elimination through feces in humans, with multiple metabolites identified (Dingemanse et al., 2013).

Toxicological Studies

  • Toxicity and Exposure Assessments: Investigations into the effects of various chemicals, including sulfonamides and related compounds, on human health and the environment are crucial. Studies on polyfluoroalkyl compounds, for example, provide data on their levels in human blood in relation to age and gender, offering insights into potential health risks and the need for regulatory measures to protect public health (Ericson et al., 2007).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This includes studying its effects on various biological systems and determining its LD50 (the lethal dose that kills 50% of the test population) .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (such as its use in the development of new drugs or materials), and ways to improve its synthesis .

properties

IUPAC Name

5-ethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-3-13-6-9-16(22-13)23(20,21)17-12-5-7-14-11(10-12)4-8-15(19)18(14)2/h5-7,9-10,17H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQKTTDKYGBYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

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